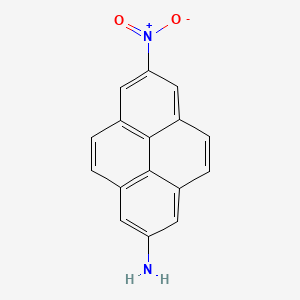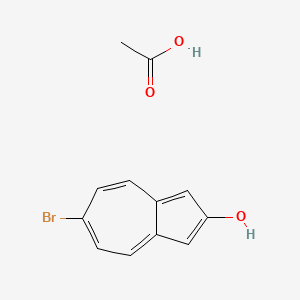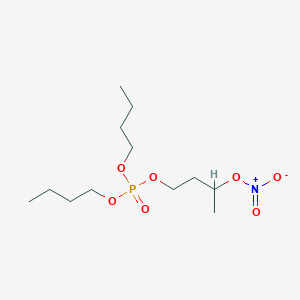
Dibutyl 3-(nitrooxy)butyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibutyl 3-(nitrooxy)butyl phosphate is an organophosphate compound characterized by the presence of nitrooxy and phosphate functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dibutyl 3-(nitrooxy)butyl phosphate typically involves the esterification of phosphoric acid with butanol, followed by nitration. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity. Industrial production methods may involve continuous flow reactors to optimize the reaction efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Dibutyl 3-(nitrooxy)butyl phosphate can undergo various chemical reactions, including:
Oxidation: The nitrooxy group can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different phosphates.
Substitution: The butyl groups can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides and aryl halides are commonly employed.
Major Products
The major products formed from these reactions include various phosphates and nitrooxy derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Dibutyl 3-(nitrooxy)butyl phosphate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of flame retardants and plasticizers.
Mécanisme D'action
The mechanism of action of dibutyl 3-(nitrooxy)butyl phosphate involves its interaction with molecular targets such as enzymes and receptors. The nitrooxy group can participate in redox reactions, while the phosphate group can interact with various biological molecules, influencing cellular pathways and processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tri-n-butyl phosphate: Used in similar industrial applications but lacks the nitrooxy group.
Di-n-butyl phosphate: Similar structure but different functional groups, leading to varied reactivity and applications.
Mono-n-butyl phosphate: Another related compound with distinct properties and uses.
Uniqueness
Dibutyl 3-(nitrooxy)butyl phosphate is unique due to the presence of both nitrooxy and phosphate groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications.
Propriétés
Numéro CAS |
127929-40-2 |
|---|---|
Formule moléculaire |
C12H26NO7P |
Poids moléculaire |
327.31 g/mol |
Nom IUPAC |
dibutyl 3-nitrooxybutyl phosphate |
InChI |
InChI=1S/C12H26NO7P/c1-4-6-9-17-21(16,18-10-7-5-2)19-11-8-12(3)20-13(14)15/h12H,4-11H2,1-3H3 |
Clé InChI |
FMSUQQJLVUKQQN-UHFFFAOYSA-N |
SMILES canonique |
CCCCOP(=O)(OCCCC)OCCC(C)O[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


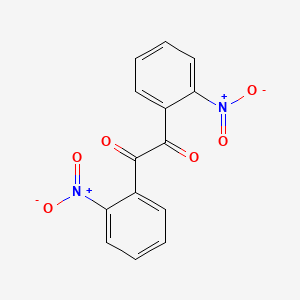
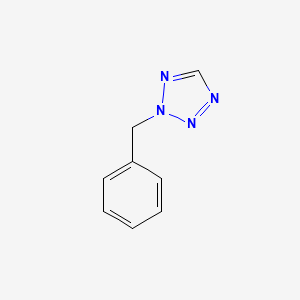
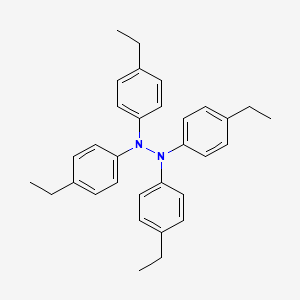
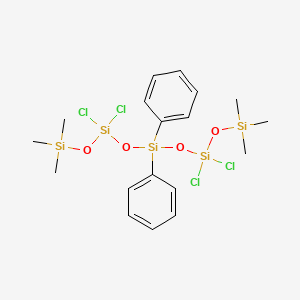
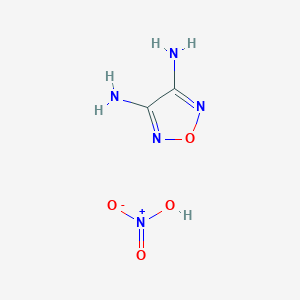
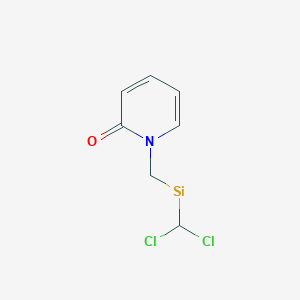
![5-Phenyl-5,6-dihydro-2H-cyclobuta[f][1,3]benzodioxol-5-ol](/img/structure/B14284376.png)
![N-(4-Cyanophenyl)-N'-cyclooctyl-N''-[(2H-tetrazol-5-yl)methyl]guanidine](/img/structure/B14284396.png)
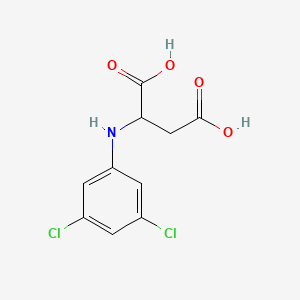

![1-{3-[(Naphthalen-2-yl)methoxy]phenyl}propan-1-one](/img/structure/B14284404.png)
![Oxazole, 4,5-dihydro-4,4-dimethyl-2-(2'-methyl[1,1'-biphenyl]-2-yl)-](/img/structure/B14284406.png)
